Cas no 1531112-56-7 (1-Amino-3-cyclobutylpropan-2-one)

1-Amino-3-cyclobutylpropan-2-one structure
1531112-56-7 structure
商品名:1-Amino-3-cyclobutylpropan-2-one
CAS番号:1531112-56-7
MF:C7H13NO
メガワット:127.184221982956
CID:5701558
PubChem ID:57059685

1-Amino-3-cyclobutylpropan-2-one 化学的及び物理的性質

名前と識別子

    • 2-Propanone, 1-amino-3-cyclobutyl-
    • AKOS023200402
    • 1531112-56-7
    • EN300-795587
    • 1-amino-3-cyclobutylpropan-2-one
    • 1-Amino-3-cyclobutylpropan-2-one
    • インチ: 1S/C7H13NO/c8-5-7(9)4-6-2-1-3-6/h6H,1-5,8H2
    • InChIKey: LVSIQBPOTAVEDN-UHFFFAOYSA-N
    • ほほえんだ: C(N)C(=O)CC1CCC1

計算された属性

  • せいみつぶんしりょう: 127.099714038g/mol
  • どういたいしつりょう: 127.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • 密度みつど: 1.010±0.06 g/cm3(Predicted)
  • ふってん: 202.9±23.0 °C(Predicted)
  • 酸性度係数(pKa): 7.42±0.29(Predicted)

1-Amino-3-cyclobutylpropan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-795587-0.25g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
0.25g
$801.0 2024-05-22
Enamine
EN300-795587-2.5g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
2.5g
$1707.0 2024-05-22
Enamine
EN300-795587-5.0g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
5.0g
$2525.0 2024-05-22
Enamine
EN300-795587-0.05g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
0.05g
$732.0 2024-05-22
Enamine
EN300-795587-1.0g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
1.0g
$871.0 2024-05-22
Enamine
EN300-795587-0.5g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
0.5g
$836.0 2024-05-22
Enamine
EN300-795587-0.1g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
0.1g
$767.0 2024-05-22
Enamine
EN300-795587-10.0g
1-amino-3-cyclobutylpropan-2-one
1531112-56-7 95%
10.0g
$3746.0 2024-05-22

1-Amino-3-cyclobutylpropan-2-one 関連文献

1-Amino-3-cyclobutylpropan-2-oneに関する追加情報

Comprehensive Overview of 1-Amino-3-cyclobutylpropan-2-one (CAS No. 1531112-56-7): Properties, Applications, and Research Insights

1-Amino-3-cyclobutylpropan-2-one (CAS No. 1531112-56-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a cyclobutyl ring with an amino and ketone functional group, making it a versatile intermediate for synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery, especially in designing kinase inhibitors and modulators of metabolic pathways.

The compound's cyclobutyl moiety contributes to its conformational rigidity, a property highly valued in medicinal chemistry for enhancing target selectivity. Recent studies highlight its role in optimizing pharmacokinetic profiles of small-molecule therapeutics. With the rise of AI-driven drug discovery, computational models frequently analyze scaffolds like 1-Amino-3-cyclobutylpropan-2-one to predict bioactivity, reflecting its relevance in modern high-throughput screening workflows.

From a synthetic perspective, 1531112-56-7 serves as a precursor for heterocyclic compounds, which dominate 60% of FDA-approved drugs. Its ketone-amine functionality allows diverse transformations, including reductive amination or condensation reactions. Industry experts often search for "synthesis of cyclobutyl ketone derivatives" or "applications of amino ketones in drug design," underscoring its practical significance.

Environmental and safety profiles of 1-Amino-3-cyclobutylpropan-2-one align with green chemistry principles. Unlike traditional reactive intermediates, it exhibits moderate stability under ambient conditions, reducing hazardous waste generation. This aligns with the growing demand for "sustainable synthetic intermediates"—a trending topic in ACS Green Chemistry forums and patent filings.

Analytical characterization of CAS No. 1531112-56-7 typically involves LC-MS and NMR spectroscopy, with fragmentation patterns documented in major spectral databases. Researchers investigating "spectral data for cyclobutyl amines" frequently reference this compound's distinct proton couplings at δ 2.8–3.2 ppm (cyclobutyl CH2) and carbonyl IR stretch at ~1715 cm-1.

Market trends indicate rising procurement of 1531112-56-7 by contract research organizations (CROs) specializing in fragment-based drug design. Its molecular weight (127.18 g/mol) and LogP (~0.9) fall within optimal ranges for blood-brain barrier permeability—a key consideration in CNS drug development, as evidenced by PubMed citations linking cyclobutyl derivatives to neurotherapeutic leads.

Future directions for 1-Amino-3-cyclobutylpropan-2-one research may explore its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design. With pharmaceutical companies filing patents on structurally related compounds (e.g., WO2022155523), this scaffold's IP landscape warrants close monitoring by medicinal chemists and biotech startups alike.

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